![molecular formula C20H20N4O3S2 B2516310 Ethyl 2-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate CAS No. 894008-11-8](/img/structure/B2516310.png)
Ethyl 2-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate
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Description
The compound "Ethyl 2-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate" is a heterocyclic compound that appears to be related to various other heterocyclic compounds studied for their potential biological activities and chemical properties. Although the exact compound is not directly studied in the provided papers, similar compounds with benzothiazole, pyridazine, and imidazo[1,2-a]pyridine moieties have been synthesized and evaluated for various properties and activities .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions starting from simple precursors. For instance, ethyl 2-aminobenzothiazole-6-carboxylate derivatives were synthesized through esterification, thiourea formation, oxidative cyclization, and subsequent reactions with substituted benzaldehydes or acetic anhydride . Similarly, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were prepared and reacted with various active methylene reagents to yield pyran, pyridine, and pyridazine derivatives . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure and stability of related compounds have been analyzed using techniques such as FT-IR, FT-Raman, and molecular docking studies. For example, the molecular electrostatic potential, nonlinear optical properties, and frontier molecular orbitals of a similar compound were studied using density functional theory (DFT), revealing potential sites for nucleophilic attack and significant nonlinear optical properties . These techniques could be employed to analyze the molecular structure of "Ethyl 2-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate".
Chemical Reactions Analysis
The reactivity of related compounds has been explored in the context of heterocyclic synthesis. For instance, methyl 2-benzoylamino-3-dimethylaminopropenoate was used to prepare fused pyrimidinones from heterocyclic α-amino compounds . The reactivity of the compound towards different reagents and conditions could provide insights into its potential use in synthesizing novel heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques, including 1H-NMR, 13C-NMR, IR, and mass spectroscopy . Biological activities, such as antibacterial properties, have also been evaluated . These methods could be applied to determine the physical and chemical properties and potential biological activities of "Ethyl 2-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate".
Scientific Research Applications
Synthesis and Biological Evaluation
- The synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and related compounds demonstrated potential antimitotic properties, showing efficacy against lymphoid leukemia at micromolar concentrations, with some compounds also displaying activity in mice against lymphocytic leukemia P388 (C. Temple, 1990).
- A study on the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, highlights the potential for developing effective insecticidal agents from similar chemical frameworks (A. Fadda et al., 2017).
- The synthesis, characterization, and evaluation of biological activity of new Ethyl-2-amino benzothiazole-6-carboxylate derivatives showed promising results, indicating potential applications in the development of compounds with antimicrobial properties (Ahmood Kh. Jebur et al., 2018).
Anticancer and Antimicrobial Applications
- The development of novel benzothiazole containing derivatives for antimicrobial and anticancer applications was explored, revealing that these compounds could serve as promising leads for therapeutic development (Manoj N. Bhoi et al., 2016).
- Research into thieno[2,3‐d]pyrimidines for the synthesis of antitumor and antioxidant agents showed that some derivatives exhibit high inhibition of Hep‐G2 cell growth, suggesting their potential as specific antitumor agents (A. Aly et al., 2010).
properties
IUPAC Name |
ethyl 2-[[2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-4-27-20(26)14-7-5-6-8-15(14)22-17(25)11-28-18-10-9-16(23-24-18)19-12(2)21-13(3)29-19/h5-10H,4,11H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXKLVQHGRGRJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate |
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